molecular formula C12H20N8O2S B6089568 2-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinecarbothioamide

2-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinecarbothioamide

Cat. No. B6089568
M. Wt: 340.41 g/mol
InChI Key: MJOBNDFUSRVHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinecarbothioamide, commonly known as DMTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTT is a member of the triazine family and is a derivative of hydrazinecarbothioamide. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of DMTT is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the targeted organisms. In cancer cells, DMTT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria, DMTT has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
DMTT has been shown to have a range of biochemical and physiological effects. In cancer cells, DMTT has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. In bacteria, DMTT has been shown to inhibit the synthesis of folate, a key nutrient that is essential for the growth and survival of bacteria. DMTT has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

DMTT has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to a variety of analytical techniques. However, DMTT also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on DMTT. One area of interest is the development of new drugs based on the structure of DMTT. Researchers are also investigating the potential use of DMTT as a herbicide and in the removal of heavy metals from contaminated water. Additionally, further studies are needed to fully understand the mechanism of action of DMTT and its potential applications in various fields.

Synthesis Methods

The synthesis of DMTT can be achieved through various methods, including the reaction of 2-amino-4,6-dimorpholino-1,3,5-triazine with thiosemicarbazide. The reaction is carried out in the presence of an acid catalyst, and the resulting product is purified through recrystallization. DMTT can also be synthesized through the reaction of 2-chloro-4,6-dimorpholino-1,3,5-triazine with hydrazinecarbothioamide.

Scientific Research Applications

DMTT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, DMTT has been shown to have antitumor and antimicrobial properties, making it a potential candidate for the development of new drugs. In agriculture, DMTT has been used as a herbicide due to its ability to inhibit the growth of weeds. In environmental science, DMTT has been studied for its potential use in the removal of heavy metals from contaminated water.

properties

IUPAC Name

[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N8O2S/c13-9(23)17-18-10-14-11(19-1-5-21-6-2-19)16-12(15-10)20-3-7-22-8-4-20/h1-8H2,(H3,13,17,23)(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOBNDFUSRVHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NNC(=S)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide

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